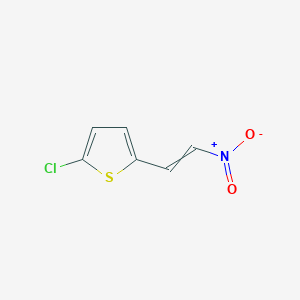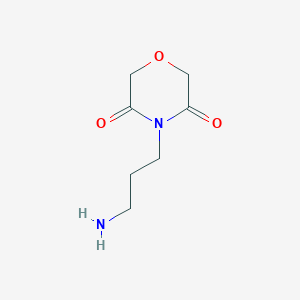
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridine ring fused to a dihydropyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone typically involves the reaction of pyridine derivatives with hydrazine and other reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the dihydropyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyridazinone and dihydropyridazinone derivatives, which can be further utilized in medicinal chemistry .
科学的研究の応用
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Pyridin-2-yl derivatives: These compounds share a similar pyridine ring structure but differ in their functional groups and overall structure.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring but differ in the number and position of nitrogen atoms.
Uniqueness
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone is unique due to its specific combination of a pyridine ring and a dihydropyridazinone moiety.
特性
CAS番号 |
70670-55-2 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
3-pyridin-4-yl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H9N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13) |
InChIキー |
FBOQGQULUAPQCC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NN=C1C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate](/img/structure/B8595535.png)

![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)



![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)




![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)

